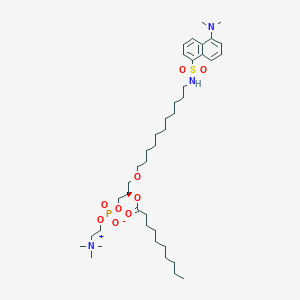

1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclopropanecarboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

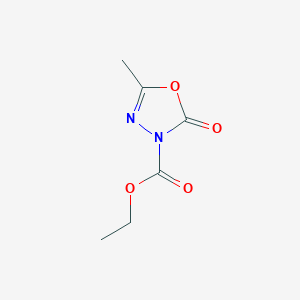

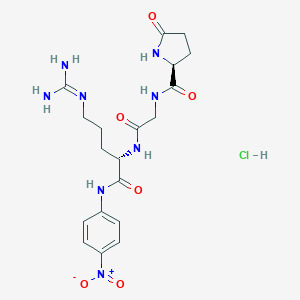

1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclopropanecarboxylic acid, commonly known as Fmoc-CPA, is a chemical compound that has gained significant attention in the field of scientific research. This compound belongs to the class of amino acids and is widely used in the synthesis of peptides and proteins. Fmoc-CPA is a highly versatile compound that can be used in various research applications due to its unique properties.

Scientific Research Applications

Synthesis of Amino Acids

The compound is instrumental in the synthesis of N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-protected β-amino acids, as demonstrated by Ellmerer-Müller et al. (1998) using the Arndt-Eistert protocol for high yield and enantiomerically pure results (Ellmerer-Müller et al., 1998). Additionally, Šebesta and Seebach (2003) prepared N-Fmoc-protected β2-homoamino acids with proteinogenic side chains using a similar compound (Šebesta & Seebach, 2003).

Enzyme Inhibition Studies

The derivative of this compound has been used in the study of enzyme inhibitors. For instance, Ahmad et al. (1992) synthesized racemic 2,3-methano-m-tyrosines from a related monoester, finding it to be a potent inhibitor of L-aromatic amino acid decarboxylase (Ahmad, Phillips, & Stammer, 1992).

Self-Assembled Structures

Research by Gour et al. (2021) explored the self-assembled structures formed by Fmoc modified aliphatic amino acids, which includes derivatives of 1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclopropanecarboxylic acid. This research provides insights into novel self-assembled architectures for potential functional applications (Gour et al., 2021).

Surfactant Research

In the field of nanotechnology, Cousins et al. (2009) utilized N-Fluorenyl-9-methoxycarbonyl-protected amino acids, a class to which the compound belongs, as surfactants for carbon nanotubes. This study highlights its potential in creating homogeneous aqueous nanotube dispersions (Cousins et al., 2009).

Peptide Synthesis

The compound is also significant in peptide synthesis. Paladino et al. (1993) described its use in the asymmetric synthesis of derivatives for incorporation into biologically active peptides (Paladino, Guyard, Thurieau, & Fauchère, 1993). Moreover, Gregar and Gervay-Hague (2004) used a similar derivative in the solid-phase synthesis of oligomers (Gregar & Gervay-Hague, 2004).

Safety and Hazards

Mechanism of Action

Target of Action

Fmoc-acpc-oh, also known as 1-(Fmoc-amino)cyclopropanecarboxylic acid, is primarily used as a protecting group in organic synthesis . It is commonly used to protect amino or hydroxyl groups to prevent them from being affected by other reagents or reaction conditions .

Mode of Action

The Fmoc group is a base-labile protecting group used in organic synthesis . It is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). The Fmoc group can be rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Biochemical Pathways

The compound plays a crucial role in peptide synthesis, particularly in the formation and protection of amine groups .

Pharmacokinetics

It is known that the compound is stable at room temperature and soluble in organic solvents such as dimethylformamide (dmf) and dichloromethane .

Result of Action

The primary result of Fmoc-acpc-oh’s action is the protection of sensitive functional groups during organic synthesis . This allows for selective reactions to occur without interference from these functional groups.

Action Environment

Environmental factors can influence the action, efficacy, and stability of Fmoc-acpc-oh. For instance, the compound is stable at room temperature and should be stored at 2-8°C . It is also soluble in organic solvents, which can affect its reactivity . Safety precautions should be taken to avoid skin, eye, and respiratory exposure .

properties

IUPAC Name |

1-(9H-fluoren-9-ylmethoxycarbonylamino)cyclopropane-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO4/c21-17(22)19(9-10-19)20-18(23)24-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16H,9-11H2,(H,20,23)(H,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPPOISJKHBLNPD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[4-(4-Chlorobenzoyl)-1-piperazinyl]-8-nitroquinoline](/img/structure/B40311.png)

![Imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B40317.png)